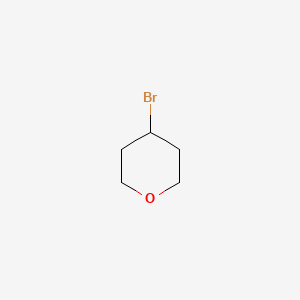

4-Bromo-tetrahydropyran

Übersicht

Beschreibung

4-Bromo-tetrahydropyran (4-BTHP) is an organic compound with the formula C4H8BrO. It is a colorless, volatile liquid that is a derivative of tetrahydropyran. 4-BTHP is used in organic synthesis for its ability to form carbon-carbon bonds, and it has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Wissenschaftliche Forschungsanwendungen

Prins Cyclization and Tetrahydropyran Formation

One significant application of 4-Bromo-tetrahydropyran involves its use in Prins cyclization, a chemical reaction that leads to the formation of tetrahydropyrans. Researchers have discovered that Prins cyclizations carried out under specific conditions can produce tetrahydropyrans with almost exclusive formation of the axial 4-substituent. This reaction is valuable for its high yields and stereoselectivity, making it a crucial method for tetrahydropyran formation (Jasti, Vitale, & Rychnovsky, 2004).

Synthesis of Dihydropyrans

The compound is also involved in the synthesis of dihydropyrans. A study described a [5+1] annulation reaction using 4-bromo- or 4-mesyloxy-but-2-enyl peroxides for the facile synthesis of 2,2-disubstituted dihydropyrans in high yields under mild basic conditions. This method can be flexibly used to transform dihydropyrans into biologically significant tetrahydropyrans and pyranones (Zhong et al., 2020).

Preparation of 6-Bromo-3,4-dihydro-2H-pyrans

Another research focused on the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction. This method allows the conversion of these compounds to 6-lithio-3,4-dihydro-2H-pyrans (Milne, Jarowicki, & Kocieński, 2002).

Tandem Barbier–Prins Reaction

This compound plays a role in the synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by ionic liquids through a Barbier–Prins reaction. This process has been demonstrated to yield Prins products from several aldehydes in good yields and reaction times, showcasing the versatility of this compound in organic synthesis (Batista et al., 2019).

Other Applications

Additional studies highlight the diverse applications of this compound in various chemical reactions and syntheses:

- Stereochemistry of nucleophilic substitution reactions depending on substituents (Ayala et al., 2003).

- Sakurai-Prins-Ritter sequence for synthesizing 4-amino tetrahydropyrans (Epstein & Rovis, 2006).

- Gold(I)-catalyzed regioselective method for preparing 3-bromo/iodo-tetrahydropyran-4-one derivatives (Aaseng et al., 2014).

Wirkmechanismus

Target of Action

4-Bromotetrahydropyran is primarily used as a reactant in organic synthesis

Mode of Action

The compound is used in the synthesis of various organic compounds. For instance, it is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . It is also used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .

Biochemical Pathways

As a reactant in organic synthesis, 4-Bromotetrahydropyran is involved in various biochemical pathways depending on the specific reaction it is used in. For example, in the synthesis of a melanocortin-4 receptor agonist, it would be involved in the biochemical pathways related to this receptor .

Result of Action

The result of 4-Bromotetrahydropyran’s action is the creation of new organic compounds. The specific molecular and cellular effects would depend on the compounds that it is used to synthesize .

Action Environment

The action of 4-Bromotetrahydropyran is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. In the laboratory, these conditions are carefully controlled to ensure the successful synthesis of the desired compounds .

Safety and Hazards

4-Bromo-tetrahydropyran causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

4-Bromo-tetrahydropyran plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists, which have shown efficacy in pilot studies of sexual dysfunction in humans . These interactions highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in nickel-catalyzed Suzuki cross-coupling reactions suggests that it can form stable complexes with metal ions, which may influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nickel-catalyzed reactions suggests that it may participate in redox reactions and other biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity and therapeutic potential .

Eigenschaften

IUPAC Name |

4-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVKTPDEWDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537841 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25637-16-5 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

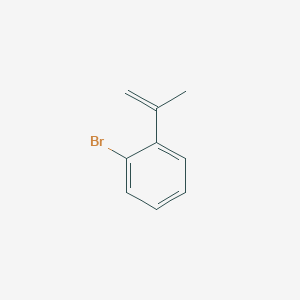

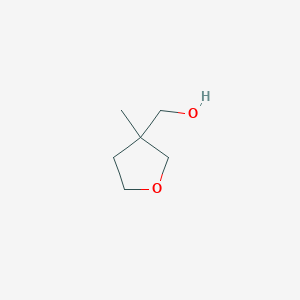

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)